

Technical Monograph: H-Phe-Ala-OMe-HCl

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Compound of Interest

Compound Name: *H-Phe-ala-ome hcl*

Cat. No.: *B12335624*

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Chemical Identity & Physicochemical Profile

H-Phe-Ala-OMe[1][2][3][4][5][6]·HCl is the hydrochloride salt of the methyl ester of the dipeptide Phenylalanyl-Alanine. Unlike stable tripeptides, this dipeptide ester occupies a "metastable" chemical space; it is stable as a dry acid salt but prone to rapid spontaneous cyclization (diketopiperazine formation) upon neutralization.

Property	Specification
IUPAC Name	Methyl (2S)-2-[[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoate hydrochloride
CAS Number	3338-40-7 (L-L isomer)
Molecular Formula	C H N O [7] · HCl
Molecular Weight	250.29 (Free Base) / 286.76 (HCl Salt)
Appearance	White hygroscopic powder or colorless gum (highly dependent on residual solvent/moisture)
Solubility	High in H O, Methanol, DMSO; Poor in Et O, Hexane
pKa (approx)	~7.1 (N-terminal amine)
Hygroscopicity	High (Requires desiccation; deliquescent in humid air)

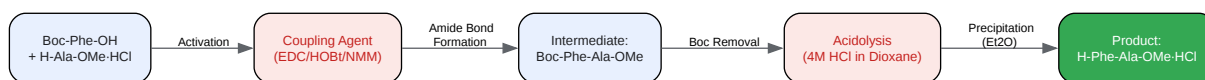
Part 1: Synthesis & Purification Protocols

Core Directive: Do not attempt to synthesize this via direct condensation of free amino acids. You must use N-terminal protection (Boc or Cbz) to prevent uncontrolled polymerization. The Boc-chemistry route is preferred for the HCl salt isolation as the deprotection reagent (HCl/Dioxane) directly yields the desired counterion.

Step-by-Step Synthesis Workflow

- Coupling Reaction:
 - Reagents: Boc-Phe-OH (1.0 eq), H-Ala-OMe·HCl (1.0 eq), EDC·HCl (1.1 eq), HOBT (1.1 eq), NMM (N-methylmorpholine, 2.5 eq).
 - Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide).
 - Protocol: Dissolve Boc-Phe-OH and HOBT in DCM at 0°C. Add EDC. Stir 15 min. Add H-Ala-OMe·HCl and NMM. Stir 0°C
RT for 12 hours.
 - Workup: Wash organic layer with 1M KHSO₅, Sat. NaHCO₃, and Brine. Dry over Na₂SO₄. Evaporate to yield Boc-Phe-Ala-OMe.
- Deprotection (The Critical Step):
 - Reagent: 4M HCl in Dioxane.
 - Protocol: Dissolve Boc-Phe-Ala-OMe in minimal dry DCM. Add 10 equivalents of 4M HCl/Dioxane. Stir at RT for 30–60 minutes.
 - Precipitation: The product often does not precipitate spontaneously due to the lipophilic Phe side chain. Add cold Diethyl Ether (Et₂O) to force precipitation.
 - Isolation: Filter rapidly under nitrogen (hygroscopic!). Store at -20°C.

Visualizing the Synthetic Pathway



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Figure 1: Synthetic workflow for H-Phe-Ala-OMe[8]·HCl via the Boc strategy. Note the final precipitation step is crucial for salt isolation.

Part 2: Stability & The "Diketopiperazine Trap"

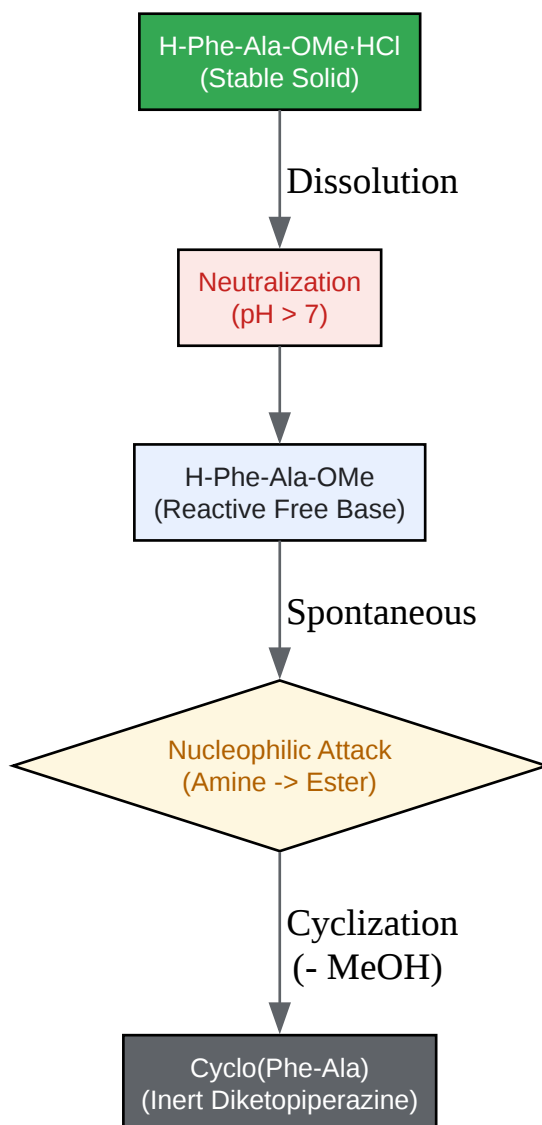
Expertise Insight: The most common failure mode when working with H-Phe-Ala-OMe is the inadvertent formation of cyclo(Phe-Ala), a diketopiperazine (DKP).

The Mechanism of Failure

Dipeptide methyl esters are chemically "spring-loaded." The free N-terminal amine (once deprotonated) can attack the C-terminal ester carbonyl intramolecularly, forming a stable 6-membered ring.

- Trigger: Neutralization (pH > 7).
- Kinetics: Extremely rapid for Phe-Ala sequences due to favorable conformation.
- Consequence: Loss of the reactive amine and ester groups; the compound becomes biologically inert and insoluble.

Protocol Rule: Never store H-Phe-Ala-OMe in aqueous buffer or as a free base. Always maintain as the dry HCl salt or in acidic solution (pH < 4).



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Figure 2: The Diketopiperazine (DKP) formation pathway. This irreversible side reaction occurs if the HCl salt is neutralized in solution.

Part 3: Applications in Enzymology (Cathepsin C)

H-Phe-Ala-OMe is a canonical substrate for Cathepsin C (Dipeptidyl Peptidase I). This enzyme requires a halide ion for activation and specifically cleaves N-terminal dipeptides.

Experimental Assay Protocol

To measure Cathepsin C activity using this substrate, one typically monitors the hydrolysis of the methyl ester.

- Buffer: 50 mM Sodium Acetate, pH 5.5 (Optimum for Cathepsin C).
- Activator: 30 mM NaCl and 2 mM DTT (Enzyme requires Cl and reduction).
- Substrate Prep: Dissolve H-Phe-Ala-OMe·HCl in water to 100 mM (Stock). Do not adjust pH of the stock.
- Reaction:
 - Mix Buffer + Enzyme.
 - Initiate with Substrate (Final conc: 5–10 mM).
 - Detection:
 - Method A (HPLC): Quench aliquots with 1% TFA. Monitor peak shift from Ester (RT ~12 min) to Acid (RT ~9 min).
 - Method B (Titrimetric): Monitor proton release (pH stat) if performed at slightly higher pH (risk of DKP interference).

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